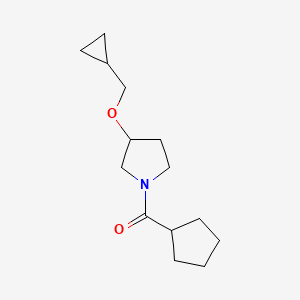
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12ClN3 It is a pyrimidine derivative that features a chloro group at the 6th position, an ethyl group at the N-position, and a phenyl group at the N-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with ethyl iodide and phenylamine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated purification systems further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas atmosphere.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dihydropyrimidine derivatives.
科学的研究の応用
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound serves as a probe in the investigation of biological pathways and molecular interactions.
作用機序
The mechanism of action of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrimidine ring play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The ethyl and phenyl groups contribute to the overall binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- 6-chloro-N-ethyl-2-phenylpyrimidin-4-amine
- 6-chloro-N-ethyl-5-nitropyrimidin-4-amine
Uniqueness
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 6th position and the combination of ethyl and phenyl groups at the N-position make it a versatile compound for various applications. Its unique structure allows for selective interactions with molecular targets, making it valuable in medicinal chemistry and materials science.
特性
IUPAC Name |
6-chloro-N-ethyl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-2-16(10-6-4-3-5-7-10)12-8-11(13)14-9-15-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKYMOWURQEHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2995532.png)

![N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide](/img/structure/B2995534.png)
![N-[2-(2-Oxo-3H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2995535.png)
![(E)-2-(4-Fluorophenyl)-N-[[1-(hydroxymethyl)cyclobutyl]-(oxolan-2-yl)methyl]ethenesulfonamide](/img/structure/B2995537.png)
![4-(Prop-2-en-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2995538.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2995540.png)
![1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2995542.png)
![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2995544.png)




